(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate
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Overview
Description
(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an imidazole ring, which is further connected to a tert-butyl carbamate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.
Attachment of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the imidazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1-(4-bromophenyl)-1H-imidazole and 1-(4-chlorophenyl)-1H-imidazole share structural similarities with (S)-tert-butyl 1-(5-(4-bromophenyl)-1H-imidazol-2-yl)-2-methylpropylcarbamate.
Carbamate Derivatives: Compounds like tert-butyl N-(4-bromophenyl)carbamate and tert-butyl N-(4-chlorophenyl)carbamate also exhibit similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. The presence of the bromophenyl group and the (S)-configuration enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-11(2)15(22-17(23)24-18(3,4)5)16-20-10-14(21-16)12-6-8-13(19)9-7-12/h6-11,15H,1-5H3,(H,20,21)(H,22,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQQESHEWBOMN-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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